

laboratory scale synthesis using Methyl 2-bromo-4,5-dimethoxybenzoate

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Compound of Interest

Compound Name: **Methyl 2-bromo-4,5-dimethoxybenzoate**

Cat. No.: **B179742**

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An Application Note and Protocol for the Laboratory-Scale Synthesis Using **Methyl 2-bromo-4,5-dimethoxybenzoate**

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of functionalized building blocks is paramount. **Methyl 2-bromo-4,5-dimethoxybenzoate** is one such cornerstone molecule. Its structure, featuring a strategically placed bromine atom ready for cross-coupling, an ester group for further modification, and two electron-donating methoxy groups, offers a versatile platform for constructing complex molecular architectures. This compound serves as a critical intermediate in the synthesis of a wide array of target molecules, from active pharmaceutical ingredients (APIs) to advanced organic materials.^[1]

This guide provides an in-depth look at the practical applications of **Methyl 2-bromo-4,5-dimethoxybenzoate**, focusing on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful execution on a laboratory scale.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Table 1: Physicochemical Properties of **Methyl 2-bromo-4,5-dimethoxybenzoate**

Property	Value	Reference
CAS Number	54370-01-3	
Molecular Formula	C ₁₀ H ₁₁ BrO ₄	
Molecular Weight	275.10 g/mol	
Appearance	Solid	
InChI Key	BCUHOZBMHZWCGL-UHFFFAOYSA-N	

Safety and Handling

Methyl 2-bromo-4,5-dimethoxybenzoate and its related reagents must be handled with appropriate care in a well-ventilated chemical fume hood.[2] Users should always consult the latest Safety Data Sheet (SDS) before use.[3][4][5]

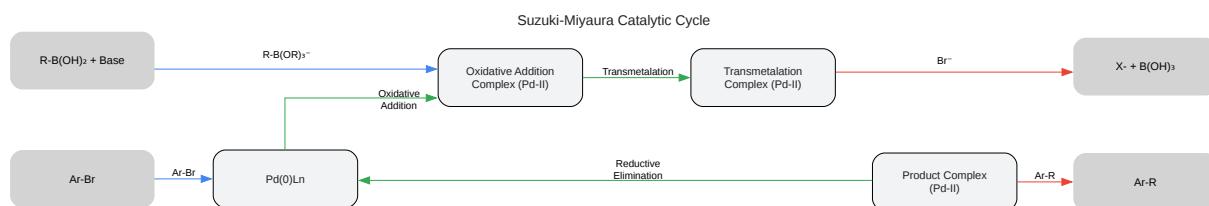
- Hazards: May cause skin, eye, and respiratory irritation. Can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6]
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2][5]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [2][3]

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a powerful method for synthesizing biaryl compounds, conjugated alkenes, and styrenes.^{[7][8]} The stability, low toxicity, and commercial availability of boronic acids make this a preferred method for C-C bond formation.
[\[9\]](#)

Mechanistic Rationale

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.
[\[9\]](#)



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol details the coupling of **Methyl 2-bromo-4,5-dimethoxybenzoate** with phenylboronic acid.

Table 2: Reagents and Materials for Suzuki Coupling

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
Methyl 2-bromo-4,5-dimethoxybenzoate	275.10	275 mg	1.0	1.0
Phenylboronic Acid	121.93	146 mg	1.2	1.2
Pd(PPh ₃) ₄	1155.56	58 mg	0.05	0.05
Sodium Carbonate (Na ₂ CO ₃)	105.99	212 mg	2.0	2.0
Toluene	-	8 mL	-	-
Ethanol	-	2 mL	-	-
Water	-	2 mL	-	-

Equipment:

- 50 mL round-bottom flask or Schlenk tube
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert gas line (Nitrogen or Argon)
- Standard glassware for work-up and purification

Step-by-Step Procedure:

- **Flask Preparation:** To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add **Methyl 2-bromo-4,5-dimethoxybenzoate** (275 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields or reaction failure.[10]
- **Reagent Addition:** Under a positive pressure of inert gas, add sodium carbonate (212 mg, 2.0 mmol). Then, add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
- **Degassing:** Further degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent both catalyst deactivation and undesirable side reactions like the homocoupling of the boronic acid.[10]
- **Reaction:** Attach a reflux condenser and heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[11][12] Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

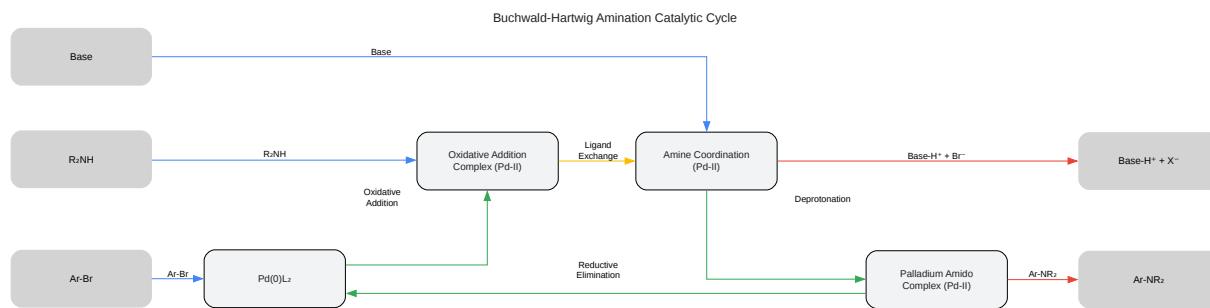
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[13][14]

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[13] A key difference is the critical role of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos,

RuPhos). These ligands facilitate the rate-limiting reductive elimination step and stabilize the active catalyst, allowing for the coupling of less reactive aryl chlorides and a wider range of amines.^[15] A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.^{[14][16]}



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Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of an Aryl Amine

This protocol describes the coupling of **Methyl 2-bromo-4,5-dimethoxybenzoate** with morpholine.

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
Methyl 2-bromo-4,5-dimethoxybenzoate	275.10	275 mg	1.0	1.0
Morpholine	87.12	105 mg (122 μ L)	1.2	1.2
Pd ₂ (dba) ₃	915.72	23 mg	0.025	0.025
XPhos	476.65	48 mg	0.10	0.10
Sodium tert-butoxide (NaOtBu)	96.10	135 mg	1.4	1.4
Anhydrous Toluene	-	10 mL	-	-

Equipment:

- Oven-dried 50 mL Schlenk tube or flask
- Magnetic stirrer and stir bar
- Inert gas line (Nitrogen or Argon), preferably within a glovebox
- Standard glassware for work-up and purification

Step-by-Step Procedure:

- **Glovebox Preparation:** All manipulations should ideally be performed in an inert atmosphere glovebox. If a glovebox is unavailable, use Schlenk line techniques with oven-dried glassware. **Causality:** The catalyst, ligand, and especially the strong base (NaOtBu) are highly sensitive to air and moisture.
- **Flask Charging:** In the glovebox, add **Methyl 2-bromo-4,5-dimethoxybenzoate** (275 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube with a stir bar.

- Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (122 μ L, 1.2 mmol).
- Reaction: Seal the Schlenk tube tightly and remove it from the glovebox (if used). Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
- Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
- Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-aryl morpholine derivative.

Conclusion

Methyl 2-bromo-4,5-dimethoxybenzoate is a powerful and versatile building block for advanced organic synthesis. Its utility in robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex C-C and C-N bonds. The protocols detailed herein provide a reliable framework for researchers, scientists, and drug development professionals to leverage this key intermediate in their synthetic endeavors, accelerating the path to novel molecules and innovative chemical solutions.

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